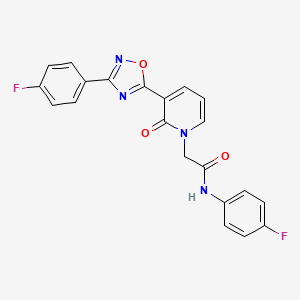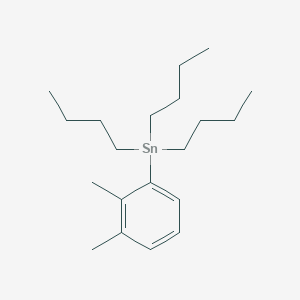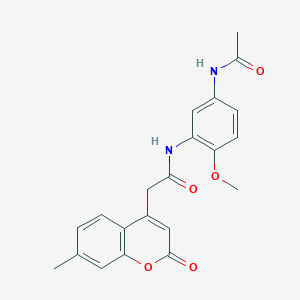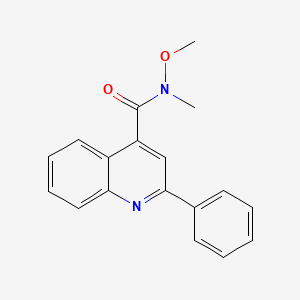![molecular formula C18H15BrN2O B2684866 6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one CAS No. 899946-74-8](/img/structure/B2684866.png)
6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one, also known as BPIP, is a pyridazinone derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of pyridazinone derivatives, including 6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one, have been a subject of interest due to their potential applications in medicinal chemistry and material science. Studies such as those by Bortoluzzi et al. (2011) have focused on the crystal structure of this compound, highlighting the geometric arrangement and potential for forming hydrogen bonds, which could influence its reactivity and interaction with biological targets (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
Development of Cardioactive Agents
The pyridazinone moiety, similar to that in 6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one, is integral to the structure of various cardio-active pyridazinone derivatives. These compounds, including imazodan and pimobendan, have been explored for their potential in treating cardiovascular diseases. The review by Imran and Abida (2016) provides an overview of the synthesis and clinical evaluation of these compounds, underscoring the importance of the pyridazinone structure in the development of cardiovascular therapeutics (Imran & Abida, 2016).
Antimicrobial Coatings and Additives
Research into antimicrobial coatings and additives has also incorporated pyridazinone derivatives. El‐Wahab et al. (2015) explored the antimicrobial efficacy of compounds structurally related to 6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one when incorporated into polyurethane varnish and printing ink paste. These studies have shown that such compounds can significantly enhance the antimicrobial properties of coatings, suggesting a potential application in the development of antimicrobial surface treatments (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Herbicidal Activities
In agricultural chemistry, the herbicidal potential of pyridazinone derivatives has been investigated. Xu et al. (2008) reported on the synthesis and evaluation of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, showcasing their efficacy as bleaching and herbicidal agents. This research underscores the versatility of pyridazinone structures in designing compounds with specific biological activities, including herbicidal properties (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Propriétés
IUPAC Name |
6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-13-4-2-3-5-15(13)12-21-18(22)11-10-17(20-21)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLFQLFJVVNECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Benzyloxy)methyl]oxetane-3-carbonitrile](/img/structure/B2684784.png)
![6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2684785.png)


![Oxiran-2-yl-[4-[[2-(trifluoromethyl)phenoxy]methyl]piperidin-1-yl]methanone](/img/structure/B2684788.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/no-structure.png)
![2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol](/img/structure/B2684791.png)


![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2684797.png)


![2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2684801.png)
